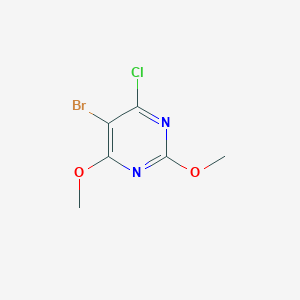

5-溴-4-氯-2,6-二甲氧基嘧啶

描述

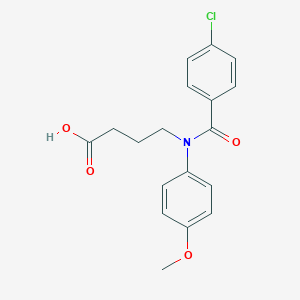

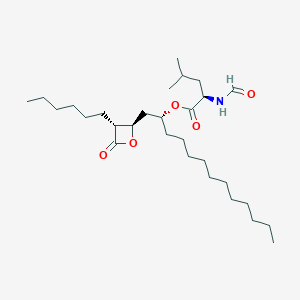

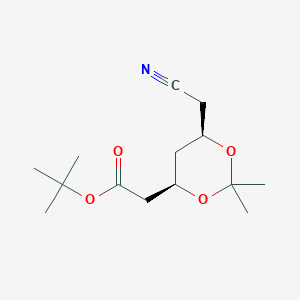

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a halogenated pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. These compounds are significant in various fields, including pharmaceuticals and chemical synthesis, due to their versatile reactivity and potential biological activity.

Synthesis Analysis

The synthesis of halogenated pyrimidines can involve regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine reacting with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Another approach includes condensation reactions, such as the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole under reflux conditions in ethanol . Additionally, bromination of different pyrimidine precursors can lead to various bromosubstituted pyrimidine derivatives, which are useful intermediates in further chemical transformations .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray crystallography, which provides detailed information about the crystalline network and intramolecular interactions, such as hydrogen bonds . The crystal structure analysis can reveal the presence of different tautomeric forms of the pyrimidine cations, as well as instances of disorder in the crystal lattice .

Chemical Reactions Analysis

Halogenated pyrimidines can undergo a variety of chemical reactions. For instance, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines can afford substituted aminopyrimidines . The presence of halogen functionalities on the pyrimidine nucleus allows for further diversification through reactions such as palladium-catalyzed cross-couplings and direct aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines, such as their thermal stability, can be characterized by spectroscopic and thermal analysis tools . The reactivity of these compounds in aminolysis reactions can vary depending on the halogen substituents, with bromopyrimidines generally being more reactive than their chloro counterparts . The electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results to assign transitions and identify electrophilic and nucleophilic regions on the molecule .

科学研究应用

合成尿嘧啶和腺嘌呤膦酸

5-溴-4-氯-2,6-二甲氧基嘧啶已被用于合成尿嘧啶-5-膦酸和腺嘌呤-8-膦酸,提供了一种创建这些重要化合物的方法 (Maruyama et al., 1983)。

抗病毒药物的开发

这种化合物在抗病毒药物的开发中发挥了作用,特别是在合成2,4-二氨基-6-[2-(膦甲氧基)乙氧基]嘧啶方面,显示出对逆转录病毒复制的潜力 (Hocková等,2003)。

硅基和锡基嘧啶的生成

该化合物是合成嘧啶的硅基和锡基衍生物的前体,有助于探索这些有机金属化合物 (Párkányi等,1988)。

噻二唑烷衍生物的新途径

5-溴-4-氯-2,6-二甲氧基嘧啶是合成嘧啶并[4,5-e][1,3,4]噻二唑烷衍生物的起始物质,这些化合物在各种化学研究应用中具有重要意义 (Rahimizadeh et al., 2007)。

尿嘧啶衍生物的化学和区域选择性官能化

该化合物已被用于尿嘧啶衍生物的化学和区域选择性官能化,展示了其在合成重要药物中的实用性 (Boudet & Knochel, 2006)。

属性

IUPAC Name |

5-bromo-4-chloro-2,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJBRHJTKOSSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481316 | |

| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |

CAS RN |

42362-16-3 | |

| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)